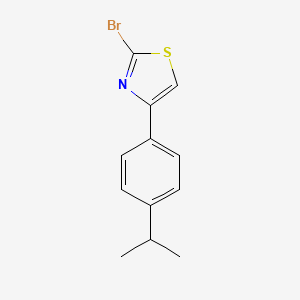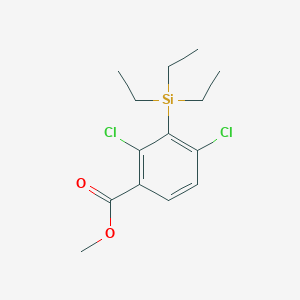
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester is a chemical compound with the molecular formula C14H20Cl2O2Si. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a triethylsilyl group. The carboxylic acid group is esterified with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester typically involves the following steps:
Chlorination: Benzoic acid is chlorinated at positions 2 and 4 using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Silylation: The 3-position of the dichlorobenzoic acid is then silylated using triethylsilyl chloride in the presence of a base such as pyridine.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and more efficient catalysts to enhance the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triethylsilyl group, which can be converted to a hydroxyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: The major product would be benzoic acid, 2,4-dichloro-3-(hydroxy)-, methyl ester.
Reduction: The major product would be benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methanol.
Substitution: Products would vary depending on the nucleophile used, such as benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester with an amine or thiol group.
Applications De Recherche Scientifique
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.
Industry: It can be used in the production of specialty chemicals, including agrochemicals and materials science.
Mécanisme D'action
The mechanism by which benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester exerts its effects depends on the specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The triethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2,4-dichloro-, methyl ester: Lacks the triethylsilyl group, making it less lipophilic.
Benzoic acid, 3-(triethylsilyl)-, methyl ester: Lacks the chlorine atoms, which may affect its reactivity and binding properties.
Uniqueness
The presence of both chlorine atoms and the triethylsilyl group in benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester makes it unique in terms of its chemical reactivity and potential applications. The chlorine atoms can participate in various substitution reactions, while the triethylsilyl group enhances lipophilicity and can be used as a protective group in synthetic chemistry.
Propriétés
Numéro CAS |
650598-49-5 |
|---|---|
Formule moléculaire |
C14H20Cl2O2Si |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
methyl 2,4-dichloro-3-triethylsilylbenzoate |
InChI |
InChI=1S/C14H20Cl2O2Si/c1-5-19(6-2,7-3)13-11(15)9-8-10(12(13)16)14(17)18-4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
RACNFWNPXCBOCT-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=C(C=CC(=C1Cl)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


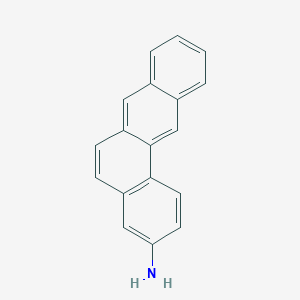
![[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde](/img/structure/B12606117.png)
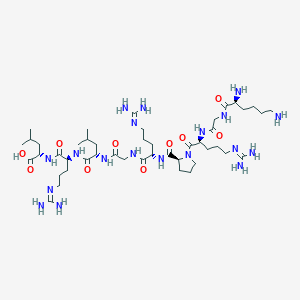


![2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12606140.png)
![Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-](/img/structure/B12606146.png)
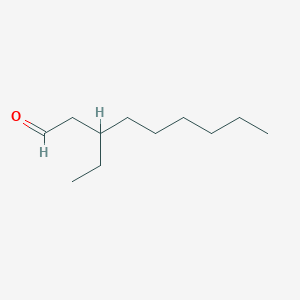
![N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B12606175.png)
![1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-](/img/structure/B12606179.png)
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)
